N-(2,4-difluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2S/c26-18-9-8-16(20(27)11-18)12-28-23(32)17-7-4-10-31(13-17)25-29-21-19(15-5-2-1-3-6-15)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVREQLXAXOOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Difluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by several key structural features:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Thieno[3,2-d]pyrimidine Moiety : This heterocyclic structure is associated with various biological activities.
- Difluorobenzyl Group : The presence of fluorine atoms can enhance the compound's lipophilicity and biological activity.
The molecular formula of the compound is with a molecular weight of approximately 396.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Coupling reactions to introduce the difluorobenzyl and piperidine moieties.
- Purification processes to isolate the desired product.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thienopyrimidine derivatives have been reported to act as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways that regulate growth and proliferation .
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes such as glycoside hydrolases. The inhibition potency can be measured using IC50 values (the concentration required to inhibit 50% of enzyme activity). For example:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Example 1 | 0.07 | α-glucosidase |
| Example 2 | 0.5 | α-glucosidase |
These values suggest that modifications on the thieno[3,2-d]pyrimidine core can significantly affect potency and selectivity towards target proteins .
Case Study 1: Anticancer Activity
A study focusing on thienopyrimidine derivatives demonstrated that certain modifications led to enhanced anticancer activity against various cancer cell lines. The compound's mechanism was linked to its ability to inhibit specific kinases involved in tumor growth .
Case Study 2: Glycosidase Inhibition
In another investigation, derivatives of the compound were tested for their ability to inhibit α-glucosidase, an enzyme implicated in diabetes management. The results indicated that certain structural modifications resulted in significantly improved inhibitory effects compared to standard drugs like acarbose .
Preparation Methods
Structural Overview and Key Intermediates
The target molecule comprises three primary components:
- A 2,4-difluorobenzyl group linked via an amide bond.
- A thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7.
- A piperidine-3-carboxamide moiety functionalized at the nitrogen atom.
Efficient synthesis requires the independent preparation of these subunits followed by sequential coupling.
Synthesis of 2,4-Difluorobenzylamine
The 2,4-difluorobenzylamine intermediate is typically synthesized via halogenation and reductive amination. A patented method involves reacting m-difluorobenzene with paraformaldehyde and a halogenating agent (e.g., thionyl chloride) in ethyl acetate or THF at 60–80°C, yielding 2,4-difluorobenzyl chloride. Subsequent ammonolysis with aqueous ammonia or hexamethylenetetramine generates the primary amine. Alternative routes employ catalytic hydrogenation of 2,4-difluorobenzonitrile using Raney nickel.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Halogenation | Paraformaldehyde, SOCl₂ | 60–80°C | 85–90% |
| Reductive Amination | NH₃, H₂/Ni | 25–40°C | 75–80% |
Construction of the Thieno[3,2-d]Pyrimidin-4-One Core
The thienopyrimidinone scaffold is synthesized via cyclocondensation or Gewald reactions. Patel et al. demonstrated that ethyl 2-aminothiophene-3-carboxylate reacts with potassium thiocyanate in refluxing dioxane to form 2-thioxo-thieno[2,3-d]pyrimidin-4-one. For the 7-phenyl-substituted derivative, a modified Gewald reaction is employed:
- Condensation of thiobarbituric acid with benzaldehyde and elemental sulfur in piperidine/DMF.
- Cyclization with ethyl cyanoacetate at 170°C to yield 7-phenyl-thieno[3,2-d]pyrimidin-4-one.
Optimized Cyclization
Preparation of Piperidine-3-Carboxamide
The piperidine-3-carboxamide subunit is synthesized via hydrolysis and resolution. A Chinese patent describes hydrolyzing 3-cyanopiperidine in concentrated HCl at 60–65°C to form racemic piperidine-3-carboxylic acid. Chiral resolution is achieved using S-selective crystallization:
- Racemic acid is treated with (1R,2S)-norephedrine in methanol to isolate the S-enantiomer.
- Subsequent amidation with ammonium chloride or trimethylsilyl azide yields the carboxamide.
Enantiomeric Excess (ee)
| Step | Conditions | ee |
|---|---|---|
| Hydrolysis | HCl, 60°C | 99.6% |
| Crystallization | (1R,2S)-Norephedrine | >99% |
Coupling Strategies for Final Assembly
The final molecule is assembled through sequential amide bond formations:
- Thienopyrimidine-Piperidine Coupling :
- Benzylamine Conjugation :
Critical Parameters
- Temperature: <30°C during amide coupling to prevent racemization.
- Solvent: Anhydrous DMF or THF for moisture-sensitive steps.
Purification and Analytical Validation
Final purification employs recrystallization (ethanol/water) or chromatography (SiO₂, ethyl acetate/hexane). Purity is validated via:
- HPLC : >99.5% purity using a C18 column (MeCN/H₂O + 0.1% TFA).
- NMR : Characteristic signals at δ 7.85 (thienopyrimidine H-5), δ 4.55 (piperidine H-3), δ 6.85 (benzyl aromatic H).
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for preparing this compound, and what coupling agents are optimal for amide bond formation?
The synthesis typically involves multi-step reactions, including condensation of the thieno[3,2-d]pyrimidinone core with a piperidine-3-carboxamide intermediate. A critical step is the formation of the amide bond, where carbodiimide-based coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt·H2O (hydroxybenzotriazole) are effective for activating carboxylic acids. Reaction conditions (e.g., dichloromethane as a solvent, room temperature, and triethylamine as a base) are optimized to achieve yields >70% . Purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC and NMR .
Q. Which analytical techniques are essential for characterizing the compound’s structural integrity?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., difluorobenzyl protons at δ 5.3–5.5 ppm) and piperidine ring conformation.
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., observed m/z 506.1872 vs. calculated 506.1875).
- HPLC with UV/Vis detection : To assess purity (>95%) and stability under storage conditions .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the thienopyrimidinone core geometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
SAR strategies involve:
- Systematic substitution : Modifying the difluorobenzyl group (e.g., replacing fluorine with chloro or methoxy) to evaluate steric/electronic effects on target binding.
- Core scaffold variation : Testing analogs with pyrido[2,3-d]pyrimidinone or pyrrolo[3,2-d]pyrimidine cores to assess potency trade-offs.
- In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) and correlate with substituent properties. For example, fluorinated aryl groups enhance metabolic stability and binding affinity in hydrophobic pockets .
Q. What experimental approaches resolve discrepancies in enzymatic inhibition data across different assay conditions?
Contradictory IC50 values may arise from assay variables like pH, ionic strength, or reducing agents. To address this:
- Standardize buffer systems : Use consistent pH (e.g., 7.4 Tris-HCl) and avoid thiol-containing agents (e.g., DTT) that may react with the compound’s electrophilic moieties.
- Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true inhibition from assay artifacts .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to prevent aggregation .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to off-target proteins. Key steps:
- Docking the compound : Identify key interactions (e.g., hydrogen bonds with kinase hinge regions or hydrophobic contacts with the DFG motif).
- Free energy calculations : Use MM-GBSA to rank derivatives by binding affinity.
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize synthesizable candidates .
Q. What strategies mitigate instability of the thieno[3,2-d]pyrimidinone core under physiological conditions?
- pH stability studies : Monitor degradation via LC-MS in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4).
- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester-linked substituents) to protect the core during absorption .
- Lyophilization : Stabilize the compound for long-term storage at -80°C in amber vials .
Methodological Considerations
- Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps (e.g., piperidine ring functionalization) .
- Data validation : Triplicate independent experiments with statistical analysis (e.g., Student’s t-test for IC50 comparisons) .
- Ethical compliance : Adhere to institutional guidelines for in vitro toxicity screening (e.g., HepG2 cell viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
